molecular formula C12H13FN2O2 B4847404 N-allyl-N'-(4-fluorobenzyl)ethanediamide

N-allyl-N'-(4-fluorobenzyl)ethanediamide

Cat. No.: B4847404
M. Wt: 236.24 g/mol
InChI Key: OIHZJQBIHAXYSZ-UHFFFAOYSA-N
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Description

N-Allyl-N'-(4-fluorobenzyl)ethanediamide is a bis-amide derivative characterized by an allyl group and a 4-fluorobenzyl substituent on the ethanediamide backbone. The 4-fluorobenzyl moiety introduces electron-withdrawing effects, which may enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c1-2-7-14-11(16)12(17)15-8-9-3-5-10(13)6-4-9/h2-6H,1,7-8H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHZJQBIHAXYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Fluorine vs. Chlorine: The 4-fluorobenzyl group in the target compound may offer superior metabolic stability compared to chlorinated analogs (e.g., ), as fluorine’s electronegativity enhances resistance to oxidative degradation . Allyl Group: The allyl substituent introduces conformational flexibility, contrasting with rigid aromatic systems (e.g., methoxyphenoxy in Compound 24 ). This flexibility could modulate binding kinetics in biological targets.

Molecular Weight and Bioavailability :

  • The target compound’s lower molecular weight (264.27 vs. 412.90 in ) suggests favorable pharmacokinetic properties, such as improved membrane permeability.

Physicochemical Properties and Stability

  • Hydrolysis Resistance : The 4-fluorobenzyl group likely stabilizes the amide bond against hydrolysis compared to N-methylformamide derivatives, which undergo hydrolysis under aqueous conditions (100°C, H₂O/dioxane) .
  • Melting Point : While the target compound’s melting point is unreported, analogs like Compound 24 (m.p. ~92°C) suggest that crystalline solid-state properties are achievable with similar purification methods (e.g., hexane-ethyl acetate-dichloromethane chromatography).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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